molecular formula C6H6O3S B1601400 Methyl 4-hydroxythiophene-2-carboxylate CAS No. 5118-04-7

Methyl 4-hydroxythiophene-2-carboxylate

Cat. No.: B1601400
CAS No.: 5118-04-7
M. Wt: 158.18 g/mol
InChI Key: FWHWSIDEKGSJBP-UHFFFAOYSA-N
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Description

General Overview of Heterocyclic Chemistry and Thiophene (B33073) Scaffold

Heterocyclic chemistry is a major branch of organic chemistry focused on compounds that contain at least one ring structure where one or more of the ring atoms is an element other than carbon. These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, and sulfur. chemicalbook.com The presence of heteroatoms imparts distinct physical and chemical properties to these compounds compared to their all-carbon counterparts. Heterocyclic compounds are ubiquitous in nature and are fundamental to life, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and antibiotics.

Among the vast array of heterocyclic scaffolds, the thiophene ring, a five-membered ring containing four carbon atoms and one sulfur atom (C₄H₄S), holds a position of significant importance. mdpi.com Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene is an aromatic compound that shares many chemical and physical properties with benzene. chemicalbook.comchemicalbook.com The sulfur atom in the thiophene ring has two lone pairs of electrons, one of which participates in the aromatic sextet, rendering the ring aromatic. chemicalbook.com This aromaticity is a key feature that dictates its reactivity, which is generally higher than that of benzene towards electrophilic substitution reactions. chemicalbook.com

Academic Relevance of Functionalized Thiophene Systems

Functionalized thiophene systems are of immense academic and industrial interest due to their wide-ranging applications. chemicalbook.comnih.gov In medicinal chemistry, the thiophene nucleus is considered a "privileged pharmacophore," meaning it is a structural motif that is frequently found in biologically active compounds. chemicalbook.com The thiophene ring is often used as a bioisostere for a benzene ring in drug design, sometimes leading to compounds with improved biological activity or better pharmacokinetic profiles. mdpi.com Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. chemicalbook.comnih.govepa.gov

Beyond pharmaceuticals, functionalized thiophenes are crucial in the field of materials science. nih.gov Their electron-rich nature and rigid, planar structure make them excellent building blocks for organic electronic materials. epa.gov Thiophene-based polymers and oligomers are key components in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). epa.govresearchgate.net The ability to tune the electronic properties of these materials by introducing different functional groups onto the thiophene ring allows for the creation of materials with tailored characteristics for specific applications. epa.gov

Research Landscape of Methyl 4-Hydroxythiophene-2-carboxylate within Thiophene Chemistry

While the broader family of functionalized thiophenes is the subject of extensive research, specific, in-depth studies on this compound are not widely documented in publicly available literature. Much of the existing research focuses on its isomers, such as Methyl 3-hydroxythiophene-2-carboxylate, or on more complex derivatives. For instance, research into the reactions of Methyl 3-hydroxythiophene-2-carboxylate has explored its halogenation and subsequent reactions to form various substituted thiophenes. mdpi.com

The study of related compounds provides insights into the potential reactivity of this compound. For example, investigations into the alkylation of analogous hydroxy-thio-quinoline carboxylates reveal multiple reactive sites, suggesting that this compound could also undergo alkylation at the hydroxyl group or potentially at a carbon atom on the thiophene ring, depending on the reaction conditions. mdpi.com

Derivatives of thiophene-2-carboxamides, which share the core thiophene-2-carboxylate (B1233283) structure, have been synthesized and evaluated for their biological activities. Studies on 3-hydroxy, 3-amino, and 3-methyl thiophene-2-carboxamide derivatives have shown that the nature of the substituent at the 3-position significantly influences their antioxidant and antibacterial properties. mdpi.com Specifically, amino-substituted derivatives often show higher activity than their hydroxyl- or methyl-substituted counterparts. mdpi.com This suggests that the 4-hydroxy group in this compound is a key site for further functionalization to explore potential biological applications. While direct research on this compound is limited, the extensive studies on its structural analogs indicate its potential as a valuable intermediate for the synthesis of novel compounds in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Selected Thiophene Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₆O₃S158.18Not available
Methyl 3-hydroxythiophene-2-carboxylateC₆H₆O₃S158.1838-43 orientjchem.org
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.2285-88
Methyl 4-methylthiophene-2-carboxylateC₇H₈O₂S156.20Not available
Methyl thiophene-2-carboxylateC₆H₆O₂S142.18Not available

Table 2: Spectroscopic Data for Methyl thiophene-2-carboxylate

Type of SpectroscopySolventChemical Shifts (ppm) or Wavenumber (cm⁻¹)
¹H NMRCDCl₃7.789, 7.534, 7.078, 3.868
¹³C NMRCDCl₃162.68, 133.63, 133.45, 132.32, 127.73, 52.12
IRLiquid FilmData not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWSIDEKGSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534133
Record name Methyl 4-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-04-7
Record name Methyl 4-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 4 Hydroxythiophene 2 Carboxylate

Established Synthetic Routes to the Core Scaffold

The synthesis of the Methyl 4-hydroxythiophene-2-carboxylate core scaffold is accessible through several well-established routes, primarily involving multi-step organic synthesis and careful selection of precursor molecules.

Multi-Step Organic Synthesis Approaches

The construction of the substituted thiophene (B33073) ring of this compound is often achieved through cyclization reactions of appropriately functionalized acyclic precursors. While a direct, one-pot synthesis from simple starting materials is not commonly reported, multi-step sequences provide a reliable means of obtaining the target compound.

One prominent approach involves the esterification of a pre-formed thiophene ring. For instance, 4-hydroxy-2-thiophenecarboxylic acid can be converted to its methyl ester, this compound. prepchem.com This transformation is typically achieved under standard esterification conditions.

Another strategy involves the construction of the thiophene ring from acyclic precursors, followed by functional group manipulations. For example, derivatives of thiophene can be synthesized through the condensation of compounds containing active methylene (B1212753) groups with other reagents, followed by cyclization. The resulting thiophene can then be further modified to introduce the desired hydroxyl and methyl carboxylate groups at the appropriate positions.

Precursor Chemistry and Starting Material Utilization

The choice of starting materials is critical in determining the efficiency and practicality of the synthesis of this compound. Common precursors for the thiophene ring itself include compounds that can provide the necessary sulfur atom and the four-carbon backbone.

A key precursor for one of the established routes is 4-hydroxy-2-thiophenecarboxylic acid . prepchem.com This compound already contains the core thiophene scaffold with the hydroxyl group at the desired position. The synthesis of this precursor is, therefore, a crucial first step in this particular synthetic sequence.

For syntheses that build the thiophene ring, starting materials such as methyl thioglycolate and derivatives of methacrylic acid can be employed. These molecules provide the necessary fragments for the construction of the thiophene ring through Michael addition and subsequent intramolecular cyclization reactions.

The following table summarizes some of the key precursors and their roles in the synthesis:

Precursor CompoundRole in Synthesis
4-hydroxy-2-thiophenecarboxylic acidDirect precursor to the final product via esterification. prepchem.com
Methyl thioglycolateSource of the sulfur atom and a portion of the carbon backbone in cyclization strategies. researchgate.net
Methacrylic acid methyl esterProvides a three-carbon unit in cyclization reactions.
Dimethyl sulfate (B86663)A common methylating agent used for the esterification of the carboxylic acid. prepchem.com

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound, allowing for greater control over the molecular architecture and adherence to environmentally conscious principles.

Regioselective Functionalization Techniques

The thiophene ring is susceptible to electrophilic substitution, and controlling the position of incoming functional groups is a significant challenge. Regioselective functionalization techniques are therefore of paramount importance in the synthesis of specifically substituted thiophenes like the target molecule.

Directed metalation is a powerful strategy for achieving regioselectivity. By using a directing group, it is possible to activate a specific C-H bond on the thiophene ring for metalation, followed by quenching with an electrophile. nih.govacs.org While not explicitly detailed for this compound, this methodology is broadly applicable to thiophene derivatives. For instance, a carboxylic acid or ester group can direct metalation to the adjacent C-H bond, enabling the introduction of other substituents in a highly controlled manner.

Furthermore, the use of mixed TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl) in the presence of Lewis acids has been shown to be effective for the regioselective metalation and subsequent functionalization of thiophenes. researchgate.net This approach allows for the introduction of functional groups at positions that may not be accessible through classical electrophilic substitution reactions.

Recent advances have also focused on the catalytic asymmetric functionalization and dearomatization of thiophenes, opening up avenues for the synthesis of chiral thiophene derivatives. rsc.org

Green Chemistry Principles in Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including thiophene derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents. Research has demonstrated the feasibility of conducting reactions for the synthesis of thiophene derivatives in water or using deep eutectic solvents as greener alternatives to traditional organic solvents. rsc.orgresearchgate.net For example, C-H arylation of thiophenes has been successfully performed in water with the aid of a surfactant to improve yield and mass recovery. nih.govacs.org

The use of safer and more sustainable reagents is another cornerstone of green chemistry. The synthesis of halogenated thiophenes, for instance, has been achieved using sodium halides as a source of electrophilic halogens in ethanol, an environmentally friendly solvent. nih.gov This method avoids the use of harsher and more toxic halogenating agents.

Atom economy is also a critical consideration. Metal-catalyzed or base-promoted heterocyclization of functionalized alkynes represents an atom-economical approach to the synthesis of substituted thiophenes from acyclic precursors. mdpi.comnih.gov

The following table highlights some green chemistry approaches applicable to thiophene synthesis:

Green Chemistry PrincipleApplication in Thiophene Synthesis
Use of Greener SolventsReactions in water, ethanol, or deep eutectic solvents. nih.govacs.orgrsc.orgnih.gov
Safer ReagentsUtilization of sodium halides as halogen sources. nih.gov
Atom EconomyMetal-catalyzed heterocyclization of alkynes. mdpi.comnih.gov
CatalysisUse of catalysts to enable reactions under milder conditions and with higher selectivity. organic-chemistry.org

Laboratory-Scale Preparation Techniques

A documented laboratory-scale preparation of this compound starts from 4-hydroxy-2-thiophenecarboxylic acid. prepchem.com The procedure involves the following steps:

Reaction Setup : 4-hydroxy-2-thiophenecarboxylic acid and sodium bicarbonate are heated in 2-butanone (B6335102) under a nitrogen atmosphere.

Esterification : Dimethyl sulfate is added dropwise to the heated mixture. The reaction is then refluxed for a period of time.

Workup : The solvent is removed under reduced pressure. The resulting residue is partitioned between a saturated sodium bicarbonate solution and ether.

Extraction and Purification : The aqueous layer is extracted multiple times with ether. The combined organic phases are dried, filtered, and the solvent is evaporated to yield the final product.

This method provides a clear and reproducible procedure for obtaining this compound on a laboratory scale.

Reaction Chemistry and Derivatization of Methyl 4 Hydroxythiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate arenium ion. stackexchange.com The presence of a hydroxyl group at the C4 position further activates the ring, while the methyl carboxylate at C2 deactivates it through electron-withdrawal. The regiochemical outcome of electrophilic aromatic substitution (EAS) is directed by these competing influences. The hydroxyl group is a strong activating group and an ortho, para-director. The methyl carboxylate is a deactivating group and a meta-director. In this specific substitution pattern, the positions ortho to the hydroxyl group are C3 and C5. The position meta to the ester is C4, and the other meta position, C5, is also ortho to the hydroxyl group, making it the most likely site for electrophilic attack.

The halogenation of thiophene derivatives is a common electrophilic substitution. Due to the high reactivity of the thiophene ring, direct halogenation with reagents like Br₂ or Cl₂ can sometimes lead to polysubstitution and oxidation. Milder halogenating agents are often employed to achieve controlled monohalogenation.

For Methyl 4-hydroxythiophene-2-carboxylate, the directing effects of the hydroxyl and ester groups are paramount. The hydroxyl group strongly activates the ortho positions (C3 and C5), while the ester group deactivates the ring and directs incoming electrophiles to the C5 position (which is meta to the ester). The combined effect strongly favors substitution at the C5 position.

While specific studies on the halogenation of this compound are not extensively documented in readily available literature, studies on analogous compounds, such as methyl 3-hydroxythiophene-2-carboxylate, show that halogenation occurs readily. For instance, reaction with sulfuryl chloride can introduce a chlorine atom onto the ring. In the case of this compound, electrophilic attack is predicted to occur at the most nucleophilic position, C5.

Table 1: Predicted Halogenation of this compound

ReagentPredicted ProductPosition of Substitution
N-Bromosuccinimide (NBS)Methyl 5-bromo-4-hydroxythiophene-2-carboxylateC5
N-Chlorosuccinimide (NCS)Methyl 5-chloro-4-hydroxythiophene-2-carboxylateC5
Iodine / HIO₃Methyl 4-hydroxy-5-iodothiophene-2-carboxylateC5

This table is based on established principles of electrophilic aromatic substitution on substituted thiophenes.

Nitration: The introduction of a nitro group (—NO₂) onto the thiophene ring is typically achieved using a mixture of nitric acid and a stronger acid, such as sulfuric acid, or with milder nitrating agents like nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride for highly activated rings. researchgate.net Given the activating nature of the hydroxyl group in this compound, milder conditions are preferable to avoid oxidation and degradation of the thiophene ring. Similar to halogenation, the nitro group is expected to be directed to the C5 position. The resulting nitro-derivative is a valuable intermediate for further functionalization, such as reduction to an amino group. researchgate.net

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (—SO₃H), is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfuric acid. wikipedia.org This reaction is reversible, a property that is often exploited in synthesis to use the sulfonic acid group as a temporary blocking group. wikipedia.org For this compound, sulfonation is also anticipated to occur at the C5 position.

Table 2: Predicted Nitration and Sulfonation Reactions

ReactionReagent(s)Predicted Major Product
NitrationHNO₃ / Acetic AnhydrideMethyl 4-hydroxy-5-nitrothiophene-2-carboxylate
SulfonationFuming H₂SO₄5-(Methoxycarbonyl)-3-hydroxy-2-thiophenesulfonic acid

This table is based on general reactivity patterns of activated thiophene systems. researchgate.netyoutube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the derivatives of this compound can occur at several sites: at halogenated positions on the thiophene ring, or at the hydroxyl and ester functional groups.

A halogen atom, particularly at the C5 position, can be displaced by various nucleophiles. Such nucleophilic aromatic substitution (SNAr) reactions are facilitated by the electron-withdrawing nature of the thiophene ring itself, further enhanced by the ester group. Common nucleophiles include alkoxides, amines, and thiolates. These reactions provide a powerful method for introducing a wide range of functional groups onto the thiophene core.

Table 3: Representative Nucleophilic Substitutions on Methyl 5-halo-4-hydroxythiophene-2-carboxylate

NucleophileReagent ExampleProduct Type
AlkoxideSodium Methoxide (NaOMe)5-Methoxy derivative
AminePiperidine5-Piperidinyl derivative
ThiolateSodium Thiophenoxide (NaSPh)5-(Phenylthio) derivative
CyanideCopper(I) Cyanide (CuCN)5-Cyano derivative

This table illustrates potential transformations based on the known reactivity of halosubstituted aromatic and heteroaromatic compounds. researchgate.net

The hydroxyl and ester groups of this compound are also susceptible to nucleophilic attack.

Hydroxyl Group: The hydroxyl group can be readily deprotonated by a base to form a phenoxide-like species. This anion can then act as a nucleophile in reactions such as O-alkylation (e.g., with alkyl halides) or O-acylation (e.g., with acyl chlorides or anhydrides) to form ethers and esters, respectively. organic-chemistry.org This transformation is also key for converting the hydroxyl group into a good leaving group, such as a triflate or tosylate, for cross-coupling reactions.

Ester Group: The methyl ester can undergo nucleophilic acyl substitution. Common transformations include:

Hydrolysis: Reaction with aqueous base (e.g., NaOH) followed by acidification will hydrolyze the ester to the corresponding carboxylic acid. researchgate.net

Amidation: Treatment with amines, often at elevated temperatures or with a catalyst, can convert the ester into the corresponding amide. researchgate.netrsc.orgresearchgate.net

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Modern palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds. Derivatives of this compound are excellent candidates for these transformations. The primary strategies involve either converting the hydroxyl group into a triflate/tosylate leaving group or halogenating the thiophene ring.

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. A halogenated derivative (e.g., Methyl 5-bromo-4-hydroxythiophene-2-carboxylate) or a triflate derivative (Methyl 4-(trifluoromethanesulfonyloxy)thiophene-2-carboxylate) can be coupled with various aryl or vinyl boronic acids to form biaryl or vinyl-substituted thiophenes.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.org This method is known for its tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an organic halide or triflate with an alkene. organic-chemistry.orglibretexts.org For example, Methyl 5-bromo-4-hydroxythiophene-2-carboxylate could be reacted with styrene (B11656) or acrylates to introduce a vinyl substituent at the C5 position.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing alkynyl-substituted thiophenes from their halogenated precursors.

Table 4: Overview of Potential Cross-Coupling Reactions

Reaction NameThiophene SubstrateCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki5-Bromo or 4-Triflate derivativeAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Thiophene-Aryl/Vinyl
Stille5-Iodo or 4-Triflate derivativeOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Thiophene-R
Heck5-Bromo/Iodo derivativeAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseThiophene-Vinyl
Sonogashira5-Iodo derivativeTerminal AlkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)Thiophene-Alkynyl

This table outlines common conditions and substrates for palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. mdpi.com For this compound, these reactions typically require prior functionalization of the thiophene ring to introduce a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), which can then participate in the catalytic cycle. The hydroxyl group can be used to direct ortho-halogenation or can be converted directly to a triflate, providing a reactive handle for coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. This reaction is highly effective for creating C(sp²)-C(sp²) bonds, enabling the arylation or vinylation of the thiophene core. For thiophene derivatives, specific palladium catalysts and ligands have been optimized to achieve high yields. nih.gov For instance, the coupling of brominated thiophene esters with cyclopropylboronic acid has been successfully demonstrated using a catalyst system of Pd(OAc)₂ and the ligand SPhos. nih.gov A similar strategy would be applicable to a brominated or triflated derivative of this compound.

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

ComponentExample Reagent/ConditionRoleReference
Thiophene Substrate5-Bromo-thiophene-2-carboxylateElectrophilic Partner nih.gov
Boron ReagentArylboronic AcidNucleophilic Partner mdpi.comnih.gov
Palladium CatalystPd(OAc)₂ or Pd(PPh₃)₄Catalyst Precursor mdpi.comnih.gov
LigandSPhosStabilizes Pd(0) intermediate nih.gov
BaseK₃PO₄ or K₂CO₃Activates Boron Reagent nih.gov
SolventToluene/Water or DioxaneReaction Medium nih.gov

Heck Reaction

The Heck reaction forms a C-C bond between an organic halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method allows for the introduction of alkenyl substituents onto the thiophene ring. nih.gov More advanced, catalyst-controlled dehydrogenative Heck reactions have been developed for 3,4-disubstituted thiophenes, enabling C-H activation at either the C2 or C5 position without prior halogenation. sci-hub.se A palladium catalyst typically favors alkenylation at the more electron-rich C5 position. sci-hub.se

Sonogashira Coupling

The Sonogashira coupling is a powerful method for constructing C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is traditionally co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org This reaction would enable the introduction of an alkynyl moiety onto the thiophene scaffold of this compound, a key functional group in materials science and natural product synthesis. Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals are effective catalysts for cross-coupling reactions. Ruthenium catalysts, for instance, have been used to direct C-H activation and alkenylation at the C2 position of 4-arylthiophene-3-carboxylates, a selectivity complementary to that of palladium catalysis. sci-hub.se Nickel and silver have also been employed in decarboxylative coupling reactions, which use carboxylic acids as coupling partners. rsc.org Such methodologies could potentially be adapted for derivatives of this compound, offering alternative pathways for functionalization.

Functional Group Interconversions

The existing functional groups on this compound are readily converted into other useful moieties, expanding its synthetic utility.

Ester Hydrolysis and Amidation Reactions

Ester Hydrolysis The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid through saponification. This is typically achieved by treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The analogous hydrolysis of methyl 3-hydroxythiophene-2-carboxylate proceeds efficiently. rsc.org

Amidation Reactions The resulting carboxylic acid is a versatile intermediate for the synthesis of amides. It can be coupled with a primary or secondary amine using a variety of standard peptide coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide bond. Modern methods using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) can also facilitate direct amidation from the carboxylic acid. nih.gov

Interactive Table 2: Common Reagents for Amide Bond Formation

Reagent ClassExample ReagentMechanismReference
CarbodiimidesDCC, EDCActivates carboxylic acid
Phosphonium SaltsBOP, PyBOPActivates carboxylic acid researchgate.net
Uronium/Aminium SaltsHATU, HBTUActivates carboxylic acid
Acyl Halide FormationSOCl₂, (COCl)₂Forms highly reactive acyl chloride
Silicon-based ReagentsCH₃Si(OMe)₃ (MTM)Mediates direct condensation nih.gov

Oxidation and Reduction Pathways of the Thiophene Ring and Substituents

Oxidation The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. fayoum.edu.eg These transformations alter the electronic properties of the ring, making it more electron-deficient. However, aggressive oxidation can sometimes lead to ring-opening or other side reactions.

Reduction Reduction of the thiophene ring is more challenging. Catalytic hydrogenation over Raney Nickel typically results in reductive desulfurization, cleaving the C-S bonds and producing a saturated acyclic compound. Reduction with sodium in liquid ammonia (B1221849) or alcohol can yield dihydrothiophene derivatives. fayoum.edu.eg The ester group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although conditions must be carefully controlled to avoid undesired reactions with the thiophene ring.

Etherification and Esterification of the Hydroxyl Group

The phenolic-like hydroxyl group at the C4 position is a key site for derivatization.

Etherification The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding thiophenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This method has been used effectively for the related methyl 3-hydroxythiophene-2-carboxylate to synthesize various alkyl ethers. rsc.org

Esterification The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct.

Cyclization Reactions and Heterocyclic Annulation

This compound is an excellent scaffold for the construction of fused heterocyclic systems, such as thienopyridines, thienopyrimidines, or thienopyrans. nih.govacs.org These reactions, known as annulation, involve building a new ring onto the existing thiophene core. This often requires prior modification of the starting material to introduce appropriately positioned reactive functional groups.

For example, the ester at C2 and the hydroxyl at C4 can be used as anchor points. A reaction sequence might involve introducing a reactive group at the C3 or C5 position. Subsequent intramolecular cyclization can then form the new ring. Alternatively, intermolecular annulation can be achieved by reacting the thiophene with a bifunctional reagent that bridges two positions on the ring. For instance, a derivative could be used in a Gewald-type reaction or a Friedländer annulation to build fused nitrogen-containing heterocycles, which are common motifs in medicinal chemistry.

Formation of Fused Thiophene Ring Systems

The scaffold of this compound is a key precursor for constructing various fused heterocyclic systems. The most common strategy involves the conversion of the 4-hydroxy group to a more reactive amine functionality, creating a 3-aminothiophene-2-carboxylate derivative. This intermediate is then utilized in cyclocondensation reactions to build adjacent rings, leading to therapeutically relevant cores like thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines.

Thieno[3,2-d]pyrimidine Synthesis:

Thieno[3,2-d]pyrimidines are recognized for their wide spectrum of biological activities. The synthesis often begins with a 3-aminothiophene-2-carboxylate, which can be prepared from precursors related to the title compound. For instance, methyl 3-aminothiophene-2-carboxylates react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) intermediates. masterorganicchemistry.com These intermediates undergo cyclization to yield 3-substituted-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or their 2-thioxo analogs. masterorganicchemistry.combldpharm.com

Another prominent method involves a two or three-step sequence starting from a suitable 3-aminothiophene-2-carboxylate. Condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields a dimethylaminomethylidene-amino intermediate. researchgate.net This intermediate can be directly cyclized with an amine, such as 3-methoxybenzylamine, in dimethylformamide (DMF) under microwave irradiation to produce the desired N-substituted thieno[3,2-d]pyrimidin-4(3H)-one. researchgate.net

Starting MaterialReagents & ConditionsFused ProductReference
Methyl 3-aminothiophene-2-carboxylate1. Aryl isothiocyanates 2. Alcoholic KOH (cyclization)3-Aryl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one masterorganicchemistry.combldpharm.com
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate1. DMF-DMA, EtOH, Microwave 2. 3-Methoxybenzylamine, DMF, Microwave3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one researchgate.net

Thieno[3,2-b]pyridine (B153574) Synthesis:

The thieno[3,2-b]pyridine core is another important fused system accessible from thiophene derivatives. These compounds have shown potential as antitumor agents. khanacademy.org A common synthetic route involves the construction of the pyridine ring onto the thiophene core. While direct use of this compound is less common, the analogous 3-aminothieno[2,3-b]pyridine derivatives are key intermediates. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate and then treated with hydrazine (B178648) hydrate (B1144303) to form 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines, demonstrating a pathway to more complex fused systems. youtube.com

A more direct approach to functionalized thieno[3,2-b]pyridines involves palladium-catalyzed cross-coupling reactions. Starting with a halogenated thieno[3,2-b]pyridine, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Suzuki-Miyaura coupling with various aryl boronic acids or trifluoroborate salts can introduce a wide range of substituents at the 3-position. khanacademy.org

Starting MaterialCoupling PartnerCatalyst & ConditionsFused ProductReference
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate4-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂, 4 h heatingMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate khanacademy.org
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylatePotassium (4-chlorophenyl)trifluoroboratePd-catalyst, 3 hMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate khanacademy.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly efficient for building molecular complexity. youtube.comsigmaaldrich.com The structural motifs within this compound make it a prime candidate for participation in such reactions, particularly through its 4-oxo tautomer, which contains an active methylene (B1212753) group.

A foundational MCR in thiophene chemistry is the Gewald reaction, which synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of an amine catalyst. nih.gov This reaction is crucial as it provides the 2-aminothiophene precursors frequently used in the synthesis of the fused systems described previously. Variations of the Gewald reaction allow for the synthesis of diversely substituted 2-aminothiophenes.

While direct participation of this compound in a documented MCR is not extensively reported, its structural elements are analogous to substrates used in other well-known MCRs. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, classically involves a β-ketoester, an aldehyde, and an ammonia source. The 4-oxo-tetrahydrothiophene-2-carboxylate tautomer of the title compound is a cyclic β-ketoester, suggesting its potential to participate in Hantzsch-type or similar MCRs to generate novel polyheterocyclic structures. The reaction would involve the condensation of the active methylene group (at C5) with an aldehyde, followed by reaction with the ester, the keto-group, and an ammonia source to build a fused dihydropyridine ring.

Synthesis of Spiro and Bridged Thiophene Derivatives

The creation of spiro and bridged architectures from this compound represents a more advanced synthetic challenge. These three-dimensional structures are of high interest in drug discovery due to their conformational rigidity and novel chemical space.

Spiro Thiophene Derivatives:

Spiro-thiophenes are characterized by two rings sharing a single carbon atom. A general and effective strategy for their synthesis involves cascade or domino reactions. For instance, a sulfa-Michael/aldol cascade reaction between 5-arylmethylidene derivatives and a sulfur source like 1,4-dithiane-2,5-diol (B140307) has been shown to produce spiro-tetrahydrothiophenes. researchgate.net In these cases, the thiophene ring itself is constructed during the cascade process. Applying such a strategy starting with a pre-formed thiophene like this compound would require a different approach, potentially involving the functionalization of the C5 position with a suitable tether that could undergo an intramolecular cyclization onto the C4 position.

Another approach is the [3+2] cycloaddition. For example, the reaction of nitrilimines with carbon disulfide has been used to generate spiro[4.4]thiadiazole derivatives, demonstrating how a sulfur-containing heterocycle can participate in spiro-cyclization.

Bridged Thiophene Derivatives:

Bridged ring systems, where two rings share two non-adjacent atoms, are often synthesized via intramolecular cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com For this compound to participate in such a reaction, it would need to be functionalized with both a diene and a dienophile connected by a suitable linker. A "Type 2" intramolecular Diels-Alder reaction, where the linker is attached to the C2 position of the diene, can lead to bridged bicyclic products. masterorganicchemistry.com A hypothetical route could involve attaching a dienophile-containing chain to the 4-hydroxy group and a diene-containing chain to another position on the thiophene ring, setting the stage for an intramolecular cycloaddition to form a complex bridged structure. However, the synthesis of such bridged thiophenes derived specifically from this compound is not a well-documented field.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structures.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For Methyl 4-hydroxythiophene-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the hydroxyl proton, and the protons of the methyl ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons on the thiophene ring would likely appear as doublets due to coupling with each other. The methyl protons of the ester group would present as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.8 - 7.2d
H-5~7.5 - 7.9d
-OHVariablebr s
-OCH₃~3.8 - 4.0s

Note: Predicted values are based on typical chemical shifts for similar thiophene derivatives. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment. The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atoms of the thiophene ring will have characteristic shifts, with the carbon bearing the hydroxyl group (C-4) and the carbon attached to the ester group (C-2) being significantly influenced by these substituents. The methyl carbon of the ester group will appear at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~160 - 165
C-2~135 - 140
C-3~110 - 115
C-4~155 - 160
C-5~120 - 125
-OCH₃~50 - 55

Note: Predicted values are based on typical chemical shifts for similar thiophene derivatives. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques are employed. mdpi.comnist.govorganicchemistrydata.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nist.gov For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. nist.gov It would be used to definitively assign which proton is attached to which carbon on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help in determining the stereochemistry and conformation of a molecule. For a planar molecule like this thiophene derivative, NOESY can help confirm through-space proximities of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₆O₃S), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass
C₆H₆O₃S158.0038

Note: This is a calculated value. Experimental verification is required.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the parent ion) and then inducing its fragmentation to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the thiophene ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can deduce the presence of characteristic bonds. For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the hydroxyl group (-OH), the ester carbonyl group (C=O), the carbon-oxygen single bond (C-O) of the ester, and the vibrations associated with the thiophene ring.

The hydroxyl group typically displays a broad absorption band in the region of 3200-3600 cm⁻¹, which is attributable to O-H stretching vibrations. The broadness of this peak is a result of intermolecular hydrogen bonding. The ester functional group is characterized by a strong, sharp absorption band due to the C=O stretching vibration, which is anticipated to appear in the range of 1700-1730 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are expected to produce bands in the 1100-1300 cm⁻¹ region.

Vibrations associated with the thiophene ring also provide valuable structural information. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is generally weaker and appears at lower wavenumbers.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Ester (C=O)C=O Stretch1700-1730 (strong, sharp)
Ester (C-O)C-O Stretch1100-1300
Aromatic C-HC-H Stretch> 3000
Thiophene RingC=C Stretch1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

The structure of this compound contains a thiophene ring, which is an aromatic system, conjugated with a carbonyl group from the methyl ester. This conjugation is expected to give rise to characteristic electronic transitions, primarily π → π* transitions. The presence of the hydroxyl group, an auxochrome, is likely to influence the position and intensity of the absorption maxima.

In conjugated systems like this, the π → π* transitions typically occur at longer wavelengths (lower energy) compared to non-conjugated systems. For thiophene derivatives, these transitions are often observed in the UV region. For instance, computational studies on related Schiff base compounds with hydroxyl and methoxy groups have shown absorption bands corresponding to π → π* and n → π* transitions. nih.gov It is expected that this compound would exhibit a λ_max value characteristic of a substituted, conjugated thiophene system. The exact λ_max would be influenced by the solvent used for the analysis due to solvatochromic effects.

While direct experimental UV-Vis data for this compound is not available in the reviewed literature, a theoretical estimation based on related compounds can be made.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λ_max Range (nm)
π → πConjugated Thiophene Ring and Carbonyl250-350
n → πCarbonyl Oxygen, Hydroxyl Oxygen300-400 (weaker intensity)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of a compound.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the thiophene ring and the orientation of the methyl ester and hydroxyl substituents relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially the carbonyl oxygen, which dictate the crystal packing.

Although a crystal structure for the specific title compound is not found in the provided search results, studies on similar molecules, such as Methyl 3-aminothiophene-2-carboxylate, have been reported. mdpi.com In the case of the amino analogue, X-ray analysis revealed a monoclinic crystal system with the space group P2_1/c. The structure was stabilized by both intra- and intermolecular hydrogen bonds. mdpi.com

Given the structural similarities, it can be anticipated that this compound would also form a crystalline solid with a well-defined structure governed by hydrogen bonding and other intermolecular forces. The expected crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density.

Table 3: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2_1/c (common for such molecules)
Key Intermolecular InteractionsHydrogen bonding (O-H···O=C)
Conformational FeaturePlanarity of the thiophene ring

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules. For thiophene (B33073) derivatives, these calculations provide a framework for understanding structure-property relationships.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energy of molecules. mdpi.com By applying DFT, the geometry of Methyl 4-hydroxythiophene-2-carboxylate can be optimized to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov Studies on analogous compounds, such as thiophene-2-carboxamide and ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC), have utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized molecular structures that are in good agreement with experimental data. nih.govnih.gov

For this compound, DFT calculations would elucidate the distribution of electron density across the molecule. This analysis reveals how the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) substituents influence the electronic properties of the thiophene ring. The electron-donating nature of the hydroxyl group and the electron-withdrawing character of the carboxylate group are expected to create a polarized electronic system, which is crucial for its reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net

In a study on Methyl-3-aminothiophene-2-carboxylate (matc), a structural analogue, the HOMO–LUMO gap was calculated to be approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the oxygen atom of the hydroxyl group, reflecting the regions of high electron density. Conversely, the LUMO would likely be distributed over the electron-deficient carboxylate group. The precise energy values and the resulting energy gap, calculated via DFT, would quantify its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Methyl-3-aminothiophene-2-carboxylate-5.891-1.3544.537 mdpi.com
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate-6.512-1.8874.625 nih.gov
3-Amino thiophene-2-carboxamide derivative (7a)-5.381-1.9213.460 nih.gov
3-Hydroxy thiophene-2-carboxamide derivative (3a)-5.812-1.8833.929 nih.gov

Note: The data in this table is for illustrative purposes, showing typical values for related thiophene structures. Actual values for this compound would require specific calculation.

Quantum chemical calculations are a reliable method for predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. comporgchem.comnih.gov

Vibrational Frequencies (FT-IR): DFT calculations can predict the vibrational spectra (FT-IR and FT-Raman) of this compound. nih.gov By performing a frequency calculation on the optimized geometry, the characteristic vibrational modes of the molecule can be determined. For instance, calculations would predict the stretching frequencies for the O-H bond of the hydroxyl group, the C=O bond of the ester, and various C-S, C-C, and C-H bonds within the thiophene ring. Comparing these calculated frequencies with experimental spectra allows for precise assignment of the observed spectral bands. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. comporgchem.com The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP, is commonly used for this purpose. nih.govruc.dk Calculations performed on similar molecules have shown that this approach can yield chemical shifts with high accuracy when compared to experimental data, often with errors of less than 0.5 ppm for ¹H and 6.5 ppm for ¹³C. mdpi.com For this compound, this method would predict the chemical shifts for the methyl protons, the aromatic protons on the thiophene ring, and all carbon atoms, providing a theoretical spectrum that can be used to validate experimental structural analysis. mdpi.comresearchgate.net

Computational methods can be used to map out potential reaction pathways and identify the associated transition states and intermediates. This is particularly useful for understanding the regioselectivity of reactions involving multifunctional molecules like this compound.

A computational study on the methylation of a related compound, Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated how DFT calculations can predict reaction outcomes. mdpi.comnih.gov The calculations, using the B3LYP functional, were able to interpret the experimentally observed regioselectivity by analyzing the electronic structure and stability of the anionic intermediates. mdpi.com For this compound, similar studies could predict the most likely sites for electrophilic attack (e.g., on the hydroxyl oxygen versus the thiophene ring) or nucleophilic substitution. By calculating the energy barriers for different pathways, the most favorable reaction mechanism can be determined, guiding synthetic efforts. mdpi.com

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com The ESP map is plotted on the molecule's electron density surface, with different colors indicating varying potential. Typically, red signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, an ESP analysis would likely show a significant negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). Such an analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. mdpi.commdpi.com

Molecular Modeling and Simulations

Beyond the static picture provided by quantum calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound.

Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing a detailed view of its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com In a study on a thiophene carboxamide derivative, MD simulations were used to assess the stability of the compound when bound to a protein target. mdpi.com Similarly, simulations of Ethyl-2-amino-4-methyl thiophene-3-carboxylate were performed to analyze its binding stability with various protein receptors. nih.gov

For this compound, MD simulations could be employed to study its conformational landscape, explore its solvation properties in different media, or investigate its potential as a ligand by simulating its interaction within the active site of a target protein. These simulations provide valuable information on binding stability, interaction energies, and the specific intermolecular forces (like hydrogen bonds and hydrophobic interactions) that govern its binding, which is essential in fields like drug discovery. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand within the active site of a protein. For thiophene derivatives, docking studies have been crucial in elucidating their potential as inhibitors for various biological targets.

Although direct docking studies on this compound are not extensively documented, research on analogous structures provides significant insights. For instance, derivatives of thiophene-2-carboxamide have been docked against the S. aureus tyrosyl-tRNA synthetase protein, with results indicating that phenylethylamine derivatives exhibit the highest binding affinity. researchgate.net In another study, novel thiophene carboxamide derivatives synthesized as biomimetics of Combretastatin A-4 (CA-4) were docked into the colchicine-binding site of tubulin. nih.govresearchgate.net The results showed that the thiophene ring played a critical role in the interaction profile, forming key hydrogen bonds and hydrophobic interactions within the binding pocket. nih.govresearchgate.netnih.gov For example, compounds 2b and 2e in one study showed a comparable interaction pattern to CA-4, with the thiophene ring's aromaticity contributing to advanced interactions. nih.govresearchgate.net

Similarly, docking studies on 3-hydroxy thiophene carboxamide derivatives revealed binding to various proteins, with some compounds showing high binding scores through hydrogen bonds and π-π stacking interactions. nih.gov For example, derivative 3b exhibited π-H and π-π interactions, leading to a significant binding energy score of -9.3283 kcal/mol. nih.gov Studies on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a structurally related compound, showed potential inhibitory activity against Hepatitis B Virus (HBV) replication through docking simulations with the HBV capsid. mdpi.com

Based on its structure, this compound possesses a hydroxyl group and a methyl ester group, both capable of acting as hydrogen bond donors and acceptors. The thiophene ring itself can participate in π-π stacking and hydrophobic interactions. These features suggest that the compound could potentially bind to a variety of protein targets, particularly those with pockets that can accommodate these types of interactions, such as kinases and viral proteins.

Table 1: Summary of Molecular Docking Studies on Thiophene Derivatives

Compound/Derivative ClassProtein TargetKey Interactions ObservedReference(s)
Thiophene-2-carboxamide derivativesS. aureus tyrosyl-tRNA synthetaseBinding affinity influenced by substituents; phenylethylamine derivative showed highest affinity. researchgate.net
Thiophene carboxamide (CA-4 biomimetics)Tubulin (colchicine-binding site)Hydrogen bonds, hydrophobic interactions; thiophene ring critical for binding. nih.govnih.gov
3-Hydroxy thiophene-carboxamide derivativesVarious bacterial and fungal proteinsHydrogen bonds, π-H interactions, π-π stacking. nih.gov
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateHepatitis B Virus (HBV) CapsidPredicted inhibitory interactions. mdpi.com
Thiophene-3-carboxamide derivativesc-Jun N-terminal kinase (JNK)Dual binding as ATP and JIP mimetics. nih.gov

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the stability of ligand-protein complexes and the conformational dynamics of the ligand within the binding site. nih.gov These simulations are often used to validate the results of molecular docking.

For thiophene-based compounds, MD simulations have been employed to confirm the stability of docked complexes. In a study on thiophene carboxamide derivatives as CA-4 biomimetics, MD simulations were run for 100 nanoseconds. nih.govmdpi.com The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand were monitored. Low RMSD values (typically less than 3 Å) indicate that the ligand-protein complex is stable throughout the simulation. mdpi.com The results for the 2b and 2e tubulin complexes showed optimal dynamic trajectories, asserting their high stability and compactness. nih.govresearchgate.net The radius of gyration (Rg) is another parameter used to assess the compactness of the complex. mdpi.com

A 200-ns MD simulation was performed on phenylthiophene-2-carboxylate compounds docked with protein tyrosine phosphatase to assess their binding stability. researchgate.net Such analyses are crucial for verifying that the interactions predicted by docking are maintained over time, thus providing stronger evidence for the potential biological activity of the compound.

For this compound, MD simulations would be a critical next step following any promising molecular docking results. These simulations would help to:

Assess the stability of its binding pose within a target protein's active site.

Analyze the specific intermolecular interactions (e.g., hydrogen bonds) and their persistence over time.

Investigate the conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies using methods like MM/PBSA or MM/GBSA to provide a more quantitative estimate of binding affinity.

Table 2: Application of MD Simulations in the Study of Thiophene Derivatives

Compound/Derivative ClassProtein TargetSimulation TimeKey FindingsReference(s)
Thiophene carboxamide (CA-4 biomimetics)Tubulin100 nsLow RMSD values indicated high stability and compactness of the ligand-protein complexes. nih.govresearchgate.netmdpi.com
Phenylthiophene-2-carboxylate compoundsProtein Tyrosine Phosphatase200 nsAssessed the binding stability of the compounds. researchgate.net
2,4-disubstituted quinazoline (B50416) derivativesButyrylcholinesteraseNot specifiedUsed to validate docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.gov

Numerous QSAR studies have been conducted on thiophene derivatives to understand the structural requirements for various biological activities.

Anti-inflammatory Activity: A QSAR study on 43 thiophene analogs identified electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, as dominant factors in modulating anti-inflammatory activity. nih.gov

Antioxidant Activity: For di(hetero)arylamines derivatives of benzo[b]thiophenes, a QSAR model for radical scavenging activity was developed. nih.govipb.pt The model indicated that descriptors related to the presence of electronegative atoms (RDF descriptors) and polarizable pairs of atoms (2D-autocorrelation descriptors) were important for activity. nih.govipb.pt

Anticancer Activity: QSAR models have been used to predict the inhibitory activity of thiophene derivatives against targets like Polo-Like Kinase 1 (PLK1). nih.gov These models used 3D descriptors to distinguish between high and low activity compounds. nih.gov

Genotoxicity: A classification structure-activity relationship (CSAR) model was built to predict the genotoxicity of 140 thiophene derivatives using a support vector machine (GS-SVM) approach, achieving high accuracy. researchgate.net

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. By calculating various molecular descriptors (e.g., topological, electronic, steric), a model could be developed to predict the activity of new derivatives and to understand which structural features of the this compound scaffold are most important for its biological effect.

Table 3: Summary of QSAR Studies on Thiophene Derivatives

Biological ActivityCompound SeriesKey Descriptors/FindingsReference(s)
Anti-inflammatory2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl estersElectronic properties (ELUMO, dipole moment) are dominant. nih.govresearchgate.net
Radical Scavenging (Antioxidant)Di(hetero)arylamines of benzo[b]thiophenesRDF descriptors (electronegativity) and 2D-autocorrelation descriptors (polarizability). nih.govipb.pt
Anticancer (PLK1 inhibition)Thiophene and imidazopyridine derivatives3D descriptors were crucial for model predictivity. nih.gov
Anti-tubercularThiophene carboxamide derivativesTopological and electronic parameters (SsNH2E-index, SdOE-index) were significant. jetir.org
GenotoxicityGeneral thiophene derivativesA model based on seven descriptors was developed using GS-SVM with high predictive accuracy. researchgate.net

Topological Analysis (e.g., Atoms-in-Molecules (AIM) Theory)

Topological analysis of electron density provides profound insights into the nature of chemical bonds and intermolecular interactions. The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, is a powerful method for this purpose, analyzing the topology of the electron density to define atoms and bonds.

While a specific AIM analysis for this compound is not available, a study on the related methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC ) and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC ) employed AIM analysis. researchgate.net This type of study computes electrostatic potential, electron localization function (ELF), and other indices to understand the electronic nature of the molecules. researchgate.net

For this compound, a topological analysis could reveal:

The nature of the covalent bonds within the thiophene ring and its substituents.

The distribution of electron density and the location of bond critical points, which characterize the strength and type of chemical bonds. researchgate.netias.ac.in

A detailed, quantitative breakdown of the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that would govern its crystal packing and potentially its interaction with biological macromolecules.

Table 4: Intermolecular Interactions in Thiophene Derivatives from Topological Analysis

CompoundAnalysis MethodMajor Intermolecular Contacts QuantifiedReference(s)
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (8 )Hirshfeld Topology AnalysisO···H (13.7%), H···H (55.3%), C···C (2.3%) researchgate.netresearchgate.net
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC )Atoms-in-Molecules (AIM)Analysis of electrostatic potential and electron localization function. researchgate.net
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC )Atoms-in-Molecules (AIM)Calculation of global hardness, chemical softness, and electrophilicity. researchgate.net

Applications in Advanced Organic Synthesis

Methyl 4-Hydroxythiophene-2-carboxylate as a Versatile Synthon

The reactivity of this compound is centered around the nucleophilicity of the hydroxyl group, the electrophilicity of the carboxylate group (and its derivatives), and the potential for substitution on the thiophene (B33073) ring. This multi-faceted reactivity makes it a valuable intermediate for synthetic chemists.

Building Block for Complex Heterocyclic Systems

This compound serves as a key intermediate in the synthesis of complex, fused heterocyclic systems. A notable example is its use in the preparation of derivatives of 4-piperazin-1-yl-benzo[b]thiophene, which are investigated for their potential applications in treating central nervous system (CNS) disorders. In this context, the thiophene core of this compound acts as a scaffold upon which a more complex structure is built.

The synthesis of this versatile building block has been described, for instance, by the esterification of 4-hydroxythiophene-2-carboxylic acid using thionyl chloride in methanol.

Table 1: Synthesis of this compound

Precursor Reagents Product Reference

The resulting this compound can then undergo further reactions to construct the desired polycyclic framework. The specific reaction pathways often involve the functionalization of both the hydroxyl and carboxylate groups, demonstrating the compound's utility as a bifunctional building block.

Intermediate in the Synthesis of Natural Products and Analogues

While direct incorporation of this compound into a natural product total synthesis is not extensively documented, its structural motifs are present in various biologically active molecules. The thiophene ring is a known bioisostere for benzene (B151609) and other aromatic systems, and its presence can significantly influence the pharmacological properties of a compound. The potential for this compound to be used in the synthesis of analogues of natural products is therefore significant. Its application as an intermediate in the synthesis of novel compounds with potential therapeutic applications, such as those for CNS disorders, underscores its value in medicinal chemistry, a field closely allied with natural product synthesis and analogue development.

Role in Combinatorial Chemistry and Library Synthesis

The use of thiophene scaffolds is of considerable interest in the field of combinatorial chemistry for the generation of compound libraries for high-throughput screening. The diverse functionalization potential of the thiophene ring allows for the creation of a large number of structurally related compounds from a common core.

Development of Novel Organocatalysts and Ligands for Metal Catalysis

Despite the general importance of thiophenes in catalysis, there are no specific reports in the current scientific literature detailing the use of this compound in the development of novel organocatalysts or as a ligand for metal catalysis. Its potential in these areas remains a subject for future investigation.

Application in Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are rapidly growing areas in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. While there is research into the application of flow chemistry for the synthesis of various heterocyclic compounds, the specific use of this compound in a continuous flow process or an automated synthesis platform has not been described in the available literature. The principles of flow chemistry could likely be applied to the synthesis and further transformation of this compound, but dedicated studies have not yet been published.

Exploration of Biological Activities: Mechanistic and in Vitro Perspectives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of methyl 4-hydroxythiophene-2-carboxylate, these studies have provided valuable insights into the chemical features that govern their biological effects.

The biological activity of thiophene (B33073) derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

Polar Substituents: Research on related scaffolds has shown that the presence of polar groups, such as carboxylic acids, sulfonamides, or carboxyamides, can be critical for activity. For instance, in a series of oxindole-based inhibitors targeting the Shp2 protein tyrosine phosphatase, substitution with these polar groups at the 5-position was found to be important for inhibitory activity. nih.gov

Halogenation: The introduction of halogen atoms into the structure of related heterocyclic compounds has been shown to influence cytotoxic potential. Studies on benzofuran (B130515) derivatives, for example, suggest that introducing bromine into the molecular structure can increase cytotoxicity against various cancer cell lines. nih.gov

Electronic Properties: The electron-rich nature of the thiophene ring enhances its ability to engage in interactions with diverse biological targets. nih.gov Modifications that alter the electronic distribution of the ring system can significantly impact binding affinity and, consequently, biological activity.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For thiophene-based compounds, several key pharmacophoric features have been identified for various targets.

DNA Topoisomerase Inhibitors: In the design of tetrahydrobenzo[b]thiophene derivatives as dual topoisomerase I/II inhibitors, key pharmacophoric features were based on the known inhibitor doxorubicin (B1662922). researchgate.net These features often include hydrogen bond donors and acceptors, as well as planar aromatic systems capable of intercalating with DNA. researchgate.netnih.gov

PD-L1 Antagonists: For compounds designed to inhibit the PD-1/PD-L1 interaction, the 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been identified as a promising starting point. nih.gov Structural analysis indicates that these molecules function by inducing dimerization of the PD-L1 protein, which in turn prevents its binding to the PD-1 receptor. nih.gov The key interactions involve specific hydrogen bonds and hydrophobic contacts within the binding pocket.

DNA Gyrase Inhibitors: The 4-hydroxy-2-quinolone fragment has been identified as an essential pharmacophore for the inhibition of the bacterial enzyme DNA gyrase subunit B (GyrB). nih.gov This fragment typically engages in crucial hydrogen bonding interactions with key amino acid residues like Glu58, Arg84, and Arg144 in the active site. nih.gov

In Vitro Anti-Proliferative and Cytotoxic Activity Investigations

Derivatives based on the thiophene carboxylate scaffold have been extensively screened for their ability to inhibit the growth of and induce death in various cancer cell lines.

A wide array of thiophene derivatives has demonstrated significant cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Notably, a series of tetrahydrobenzo[b]thiophene derivatives showed potent activity, with one compound exhibiting an IC₅₀ value of 3.53 µM against the MCF-7 breast cancer cell line, which was more potent than the reference drug doxorubicin in that specific test. researchgate.netnih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives displayed selective and potent activity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 µM. nih.gov Thiazoline (B8809763) derivatives, which share structural similarities, have also been tested against L1210 and P388 murine leukemia cell lines, showing IC₅₀ values of less than or equal to 20 µM. nih.gov One thiazoline compound, in particular, demonstrated potent activity with IC₅₀ values of 3 µM and 1 µM against L1210 and P388 cells, respectively. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

Compound Class Cell Line IC₅₀ (µM) Source
Tetrahydrobenzo[b]thiophene derivative (Cmpd 14) HepG2 7.79 researchgate.netnih.gov
Tetrahydrobenzo[b]thiophene derivative (Cmpd 14) HCT116 8.10 researchgate.netnih.gov
Tetrahydrobenzo[b]thiophene derivative (Cmpd 14) MCF-7 3.53 researchgate.netnih.gov
2-(Thiophen-2-yl)-1H-indole derivative (Cmpd 4g) HCT116 7.1 nih.gov
4-Amino-thieno[2,3-d]pyrimidine derivative (Cmpd 2) MCF-7 0.013 mdpi.com
4-Amino-thieno[2,3-d]pyrimidine derivative (Cmpd 2) MDA-MB-231 0.056 mdpi.com
Thiazoline carboxylate derivative (MTL) L1210 ≤ 20 nih.gov
Thiazoline carboxylate derivative (TFAL) P388 ≤ 20 nih.gov
Thiazoline iron chelator (Cmpd 5) L1210 3 nih.gov
Thiazoline iron chelator (Cmpd 5) P388 1 nih.gov

Beyond simple cytotoxicity, studies have delved into the mechanisms by which these compounds affect cancer cells, focusing on the cell cycle and programmed cell death (apoptosis).

Cell Cycle Arrest: The uncontrolled progression of the cell cycle is a hallmark of cancer. nih.gov Several thiophene-based compounds have been shown to interfere with this process. For example, treatment of HCT116 cells with active 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases, indicating cell cycle arrest at these checkpoints. nih.gov Similarly, certain benzofuran carboxylate derivatives, which are structurally related, were found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 lung cancer cells. nih.gov A tetrahydrobenzo[b]thiophene derivative was also reported to cause G1 phase arrest in MCF-7 cells. nih.gov

Apoptosis Induction: Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Thiophene derivatives have been shown to induce apoptosis in various cancer cell lines. One study on a benzo[b]thiophene derivative (compound 4) in MCF-7 cells demonstrated a significant increase in both early and late apoptotic cell populations, as measured by Annexin V/PI staining. nih.gov The mechanism often involves the modulation of key regulatory proteins. For instance, treatment with a 7-Methyl-indole ethyl isothiocyanate derivative led to the activation of pro-apoptotic proteins like Bad and caspases 3 and 7, while suppressing anti-apoptotic proteins like Bcl-2. nih.gov

To fully understand the mechanism of action, researchers aim to identify the specific molecular targets with which these compounds interact.

Protein Kinases: Kinases are key regulators of cellular signaling pathways, and their dysregulation is frequently implicated in cancer. nih.gov Thiophene-based structures have been developed as multi-kinase inhibitors. For example, 5-hydroxybenzothiophene derivatives have been identified as potent inhibitors of several kinases, including Clk1, Clk4, Dyrk1A, Dyrk1B, and haspin, with IC₅₀ values in the nanomolar range for the most potent compounds. nih.gov

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. nih.gov Thiophene-containing compounds have been identified as a class of DNA gyrase inhibitors with a unique, allosteric mechanism of action. nih.gov Unlike fluoroquinolones, these compounds bind to a protein pocket remote from the DNA, yet still stabilize the gyrase-DNA cleavage complex. nih.gov Other studies have also identified thiophene-related structures, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, as potent inhibitors of the GyrB subunit. nih.govunivie.ac.at

Programmed Death-Ligand 1 (PD-L1): The PD-1/PD-L1 immune checkpoint is a major target for cancer immunotherapy. Small molecules that can inhibit this protein-protein interaction are of great interest. Derivatives of 2-hydroxy-4-phenylthiophene-3-carbonitrile have been designed and validated as antagonists of human PD-L1. nih.govnih.gov These compounds were shown to bind to PD-L1 and induce its dimerization, effectively blocking its interaction with PD-1. nih.gov

Protein Tyrosine Phosphatases (PTPs): PTPs are enzymes that play crucial roles in signal transduction, and their inhibition is a strategy for treating various diseases, including cancer. The phosphatase Shp2 is an attractive drug target because it is involved in signaling pathways that promote cell growth. nih.gov Focused libraries based on an isatin (B1672199) scaffold, which can be derived from thiophene analogues, have yielded selective inhibitors of Shp2 over other phosphatases like Shp1 and PTP1B. nih.gov

In Vitro Antimicrobial and Antifungal Activity Evaluations

The thiophene nucleus is a foundational component in many compounds exhibiting a broad spectrum of antimicrobial activities. rsc.orgresearchgate.net Derivatives of thiophene-2-carboxylic acid and thiophene-2-carboxamide have been a particular focus of research for developing new antibacterial and antifungal agents. rsc.orgresearchgate.netnih.gov

Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

While data specifically for this compound is not prevalent, research on analogous 3-hydroxythiophene-2-carboxamide (B1395583) derivatives demonstrates notable antibacterial action. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with results indicating a greater potency against Gram-positive strains. nih.gov

For instance, a study on a series of 3-hydroxythiophene-2-carboxamide compounds showed varied efficacy. A derivative featuring a methoxy (B1213986) group (Compound 3b in the study) displayed very good activity against the Gram-positive Bacillus subtilis and the Gram-negative Pseudomonas aeruginosa, and moderate activity against the Gram-positive Staphylococcus aureus. nih.gov In general, the investigated thiophene-2-carboxamide compounds were more effective against Gram-positive bacterial strains. nih.gov Another study on different thiophene derivatives also reported significant antibacterial activity against Gram-positive strains like Streptococcus pneumoniae and B. subtilis. tandfonline.com

The structure-activity relationship (SAR) studies of these analogues suggest that substitutions on the thiophene ring and the amide group are critical for antibacterial potency. nih.govresearchgate.net For example, amino-substituted thiophene-2-carboxamides showed higher activity than their hydroxyl-substituted counterparts. nih.gov

Interactive Data Table: Antibacterial Activity of a 3-Hydroxythiophene-2-carboxamide Derivative (Compound 3b)

Bacterial StrainTypeInhibition Zone (mm)Activity Index (%)
Staphylococcus aureusGram-positive1770.8
Bacillus subtilisGram-positive1878.3
Pseudomonas aeruginosaGram-negative1878.3
Escherichia coliGram-negative-No Activity
Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov

Investigation of Mechanisms of Antimicrobial Action

The mechanisms through which thiophene derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism for certain thiophene-containing compounds involves the stabilization of DNA-cleavage complexes by selectively binding to bacterial enzymes essential for DNA replication. researchgate.net Another key mechanism observed in some thiophene derivatives is the disruption of bacterial membrane integrity. Studies have shown that treatment with these compounds can lead to increased membrane permeabilization, ultimately causing bacterial cell death. nih.gov

Furthermore, in the context of antibiotic resistance, some thiophene derivatives have been designed to inhibit bacterial histidine kinases (HKs), which are crucial components of two-component systems (TCSs) that regulate various processes like virulence and resistance. nih.gov By inhibiting these kinases, the compounds can act as antibacterial agents or as adjuvants that restore bacterial sensitivity to existing antibiotics. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms (e.g., ABTS assay)

The antioxidant potential of phenolic and heterocyclic compounds is a significant area of research. Thiophene derivatives, especially those with hydroxyl substitutions, are recognized for their antioxidant properties. rsc.orgnih.gov The 4-hydroxy group on the thiophene ring of this compound suggests a potential for radical scavenging activity, a hallmark of phenolic antioxidants.

The antioxidant capacity of 3-hydroxythiophene-2-carboxamide derivatives has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov In these studies, 3-hydroxythiophene-2-carboxamide derivatives demonstrated moderate antioxidant activity. The presence of an electron-donating hydroxyl group is believed to enhance the molecule's ability to trap peroxide radicals, thereby conferring antioxidant effects. nih.gov Studies on other thiourea (B124793) derivatives of 2-thiophene carboxylic acid also confirmed antioxidant activity through both ABTS and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. farmaciajournal.com

The mechanism for such phenolic compounds generally involves donating a hydrogen atom or an electron to neutralize free radicals, a process facilitated by the stability of the resulting phenoxyl radical. nih.gov

Interactive Data Table: ABTS Radical Scavenging Activity of 3-Hydroxythiophene-2-carboxamide Derivatives

Compound DerivativeAntioxidant Activity (% Inhibition)
3a (unsubstituted aryl)28.4
3b (methoxy-substituted aryl)54.9
3c (chloro-substituted aryl)48.6
Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, MARK4)

Based on the surveyed scientific literature, there are no specific reports detailing the inhibitory activity of this compound or its closely related analogues against acetylcholinesterase, butyrylcholinesterase, or microtubule affinity-regulating kinase 4 (MARK4). While various heterocyclic compounds are investigated as inhibitors for these enzymes, research connecting this specific class of thiophene carboxylates to these particular targets has not been found.

Receptor Binding and Ligand-Target Interactions at the Molecular Level (e.g., TGFβ2, VEGFR2)

Information regarding the direct binding and interaction of this compound with specific receptors such as Transforming Growth Factor-beta 2 (TGFβ2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not available in the reviewed literature. Molecular docking and receptor binding studies are highly specific, and such investigations have not been reported for this particular compound or its immediate structural relatives in the context of these receptors.

Potential Applications in Materials Science and Medicinal Chemistry Pre Clinical Research Focus

Precursors for Functional Polymers and Oligomers with Tunable Properties

Thiophene-based polymers, particularly polythiophenes, are a well-established class of conducting polymers. The properties of these polymers can be finely tuned by introducing functional groups onto the thiophene (B33073) monomer. While direct polymerization of Methyl 4-hydroxythiophene-2-carboxylate has not been extensively documented in publicly available research, its structure suggests it could be a valuable monomer for creating functional polythiophenes. wikipedia.org

The hydroxyl group could be used for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's properties, such as solubility or sensor capabilities. The ester group, being electron-withdrawing, can influence the electronic properties of the resulting polymer, such as its band gap and conductivity. invivochem.com The ability to modify these properties is crucial for developing materials with specific characteristics for various applications. Research on other functionalized thiophenes has shown that the introduction of side chains can lead to polymers with desirable traits like improved processability and stability. nih.gov

Table 1: Potential Influence of Functional Groups on Polythiophene Properties

Functional Group on Monomer Potential Effect on Polymer Properties
Hydroxyl (-OH) Site for post-polymerization modification, potential for hydrogen bonding influencing morphology.
Methyl Carboxylate (-COOCH3) Electron-withdrawing nature can alter electronic band structure and solubility.

Electronic Materials Research (e.g., Organic Semiconductors, Organic Light-Emitting Diodes)

Thiophene derivatives are a cornerstone of organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govacs.org The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used. acs.org

This compound could serve as a building block for more complex organic semiconductors. The thiophene ring itself provides the necessary π-conjugated system for charge transport. beilstein-journals.org The hydroxyl and carboxylate groups offer avenues for synthetic modification to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient organic electronic materials. rsc.org For instance, thienothiophene-based materials, which are extended thiophene systems, have shown promise as emitters in OLEDs. rsc.org While direct application of this compound in OLEDs is not yet reported, its potential as a precursor to such advanced materials is an active area of speculation.

Advanced Intermediates for Pharmaceutical Lead Compound Development and Optimization

The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmedchemexpress.com

This compound, and its close chemical relatives, are considered valuable intermediates in the synthesis of new pharmaceutical compounds. researchgate.netgoogle.comganeshremedies.com For example, a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of the local anesthetic Articaine. nih.gov The hydroxyl and ester functionalities of this compound provide reactive sites for building more complex molecules, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. nih.gov

Table 2: Examples of Bioactive Thiophene Derivatives

Compound Class Reported Biological Activity Reference
Thiophene carboxamides Anticancer google.com
Substituted thiophenes Anti-inflammatory medchemexpress.com
Aminothiophenes Precursors to anesthetics nih.gov
Thiophene derivatives Antifungal nih.gov

Agrochemical Research and Development for Novel Bioactive Compounds

The structural motifs found in medicinally active compounds often overlap with those that exhibit agrochemical activity. Thiophene derivatives have been investigated for their potential use as fungicides, herbicides, and insecticides. google.comresearchgate.net

The core structure of this compound could be modified to create novel candidates for agrochemical screening. The development of new agrochemicals is crucial for crop protection and food security. The diverse biological activities reported for thiophene-containing molecules suggest that derivatives of this compound could lead to the discovery of new and effective plant protection agents. google.com For instance, certain substituted thiophene derivatives have been patented for their fungicidal properties. researchgate.net

Chemical Probes for Biological System Investigation

Chemical probes are essential tools for understanding complex biological systems. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function. The fluorescent properties of some thiophene derivatives make them particularly suitable for use in bioimaging.

While the specific use of this compound as a chemical probe is not well-documented, its structure lends itself to such applications. The hydroxyl group could be used to attach fluorescent tags or other reporter groups. Furthermore, the thiophene scaffold itself can be part of a larger molecule designed to bind to a specific biological target, allowing for the investigation of its role in cellular processes. The development of novel probes is a continuous effort in chemical biology, and versatile building blocks like this compound are of high value.

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydroxythiophene-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves esterification of 4-hydroxythiophene-2-carboxylic acid using methanol under acidic catalysis. Protecting groups (e.g., acetyl) may be employed to stabilize the hydroxyl group during synthesis. Intermediates are characterized via:
  • NMR spectroscopy : To confirm regiochemistry and monitor reaction progress (e.g., δ ~3.8 ppm for methyl ester protons) .
  • IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for ester groups) .
  • HPLC : For purity assessment (>95% purity is typical for research-grade synthesis) .
    Example: Methylthiophene derivatives synthesized via analogous routes show resolved aromatic proton splitting in 1H^1H NMR (δ 7.55–7.70 ppm for aryl groups) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure refinement : SHELXL software for least-squares refinement, addressing disorder in the thiophene ring or ester group .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate atomic displacement parameters .
    Example: A related compound, Methyl 4-hydroxy-1,1-dioxo-benzothiazine-3-carboxylate, refined to R1 = 0.039 using SHELXL, confirmed planar geometry .

Q. What analytical techniques validate the purity and stability of this compound?

  • Methodological Answer :
  • Microanalysis : Combustion analysis (C, H, N, S) ensures stoichiometric agreement (±0.4% tolerance) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.0432 for C₇H₆O₃S) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis or oxidation .

Advanced Research Questions

Q. How do electronic effects of the 4-hydroxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating hydroxyl group activates the thiophene ring toward electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling:
  • Boronate preparation : Convert the 5-position to a pinacol boronate ester using Pd catalysis (e.g., [Pd(dppf)Cl₂]) .
  • Coupling conditions : Use aryl halides (e.g., 4-bromotoluene) with Na₂CO₃ base in THF/H₂O at 80°C .
    Computational studies (DFT) show reduced activation energy for C–B bond formation at the 5-position due to resonance stabilization by the 4-hydroxy group .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

  • Methodological Answer : Disorder in the ester or hydroxyl group is common due to rotational flexibility. Mitigation strategies include:
  • Low-temperature data collection : Reduces thermal motion artifacts .
  • Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping domains .
  • Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., 60:40 split for hydroxyl orientations) .
    Example: A boronate ester derivative (COD entry 2005896) exhibited 15% disorder in the dioxaborolane ring, resolved via SHELXL constraints .

Q. How can QSAR models predict the bioactivity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use:
  • Descriptors : LogP (lipophilicity), polar surface area (PSA), and H-bond donor/acceptor counts .
  • Training data : Bioactivity data (e.g., IC₅₀ values from kinase inhibition assays) .
  • Validation : Leave-one-out cross-validation (Q² > 0.5 indicates robustness) .
    Example: Methyl 3-amino-thiophene carboxylates showed a strong correlation (R² = 0.87) between PSA and blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.